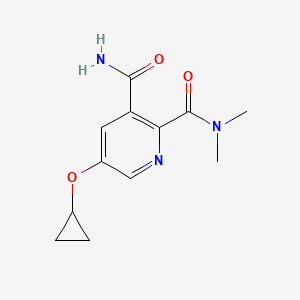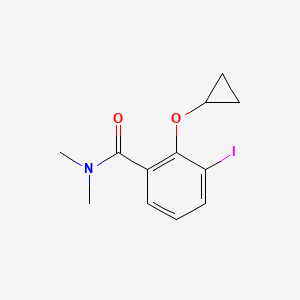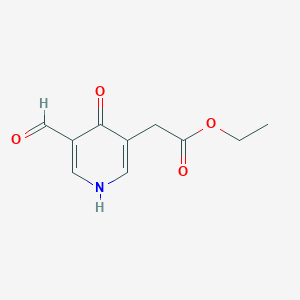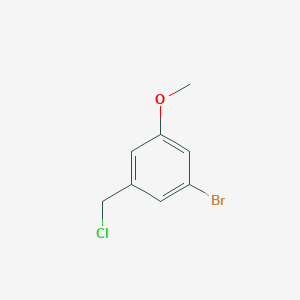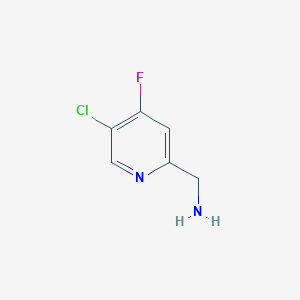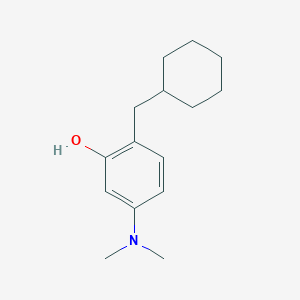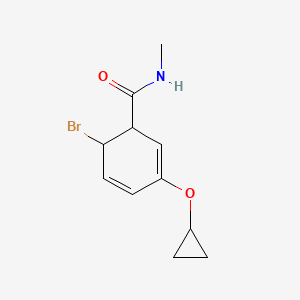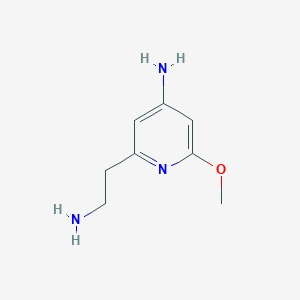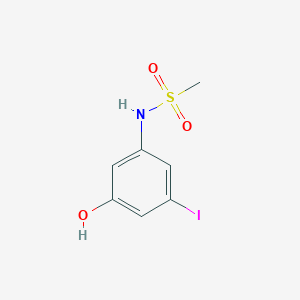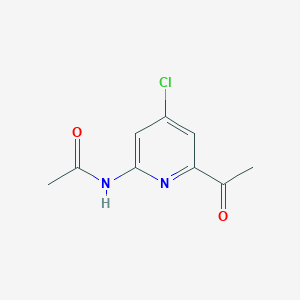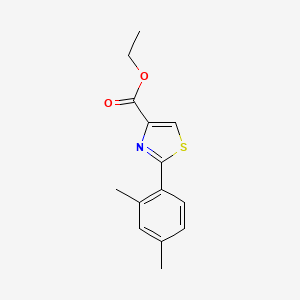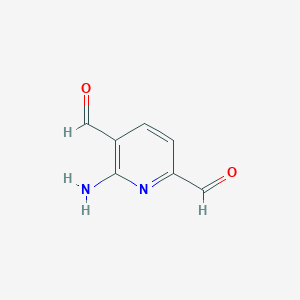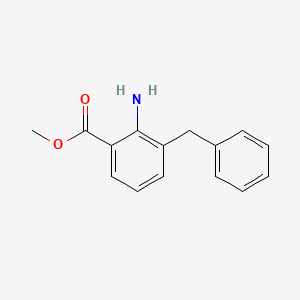![molecular formula C10H9NO5 B14846316 [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)
[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a complex organic compound with a pyridine ring substituted with formyl and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Conversion to [6-Carboxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid.
Reduction: Formation of [6-Hydroxymethyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-Formyl-4-(carboxyl)pyridin-2-YL]acetic acid
- [6-Hydroxymethyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]propionic acid
Uniqueness
[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
2-(6-formyl-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-10(15)6-2-7(4-9(13)14)11-8(3-6)5-12/h2-3,5H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
UFGBDRHKEJQMBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


